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Proteinase L5

Substrate specificity Proteomics Cleavage site profiling

Proteinase L5 is a bacteriolytic serine endopeptidase (EC 3.4.21.12) secreted by Lysobacter sp. XL1.

Molecular Formula
Molecular Weight
Cat. No. B1576747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProteinase L5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proteinase L5 Product Guide: Recombinant Lysobacter Serine Protease for Proteomics and Antimicrobial Research


Proteinase L5 is a bacteriolytic serine endopeptidase (EC 3.4.21.12) secreted by Lysobacter sp. XL1 [1]. It belongs to the α-lytic protease family within the chymotrypsin-like superfamily and adopts a characteristic two-domain, β-barrel fold resolved at 1.6 Å [2]. The enzyme exhibits dual Gly-Gly endopeptidase and N-acetylmuramoyl-L-Ala amidase activities against peptidoglycan [3] and demonstrates a broad antimicrobial spectrum against both Gram-positive and Gram-negative bacteria [4]. With an optimum temperature of 80°C and optimum pH of 7.5 [1], Proteinase L5 occupies a distinct operational niche among bacteriolytic proteases.

Workflow Orthogonal proteomics & middle-down digestion
Selection 80°C optimum supports thermal denaturation workflows
Context Antimicrobial enzyme & peptidoglycan hydrolysis studies

Why Proteinase L5 Cannot Be Replaced by Generic Trypsin, LysC, or α-Lytic Protease


Proteases from the chymotrypsin superfamily are not functionally interchangeable. Proteinase L5 generates peptide cleavage signatures fundamentally different from those of trypsin, β-lytic protease (Blp), or LysC, producing substantially shorter peptides (mean 8.5 vs 13.8–14.9 amino acids) with a unique preference for methionine, phenylalanine, and leucine at P1 [1]. Its 80°C temperature optimum surpasses that of standard proteomics-grade proteases by 30–40°C [2], and its dual Gly-Gly endopeptidase / N-acetylmuramoyl-L-Ala amidase activity profile has no known equivalent among commercial proteases [3]. Substituting with a generic serine protease would yield different peptide populations, altered cleavage kinetics, and loss of the bacteriolytic function that defines this enzyme class.

Hydrophobic P1 specificity (Met, Phe, Leu, Val) differs from trypsin (Lys/Arg) and Blp (Gly/Lys); resulting peptide populations may shift substantially.
Mean peptide length of 8.5 aa vs 13.8–14.9 aa for comparators; digestion pattern may not transfer to workflows optimized for longer tryptic peptides.
Dual Gly-Gly endopeptidase/N-acetylmuramoyl-L-Ala amidase activity is not replicated by standard serine proteases; bacteriolytic function may be lost upon substitution.

Proteinase L5 Quantitative Evidence: Head-to-Head Differentiation vs Blp, Trypsin, and L1 Protease


Proteinase L5 vs β-Lytic Protease (Blp): Normalized Substrate Specificity at P1

Following LC–MS/MS hydrolysis of fractionated rat liver and human serum proteins, normalization to background amino acid abundance revealed that Proteinase L5 preferentially cleaves at methionine (Z-score 5.34, 13.4%), phenylalanine (Z-score 3.54, 10.5%), valine (Z-score 1.97, 8%), and leucine (Z-score 1.95, 8%) at the P1 position [1]. In the same experiment, Blp showed a radically different profile dominated by glycine (Z-score 9.66, 32.5%) and lysine (Z-score 3.51, 15.5%) [1]. Additionally, L5 exhibited a pronounced enrichment of proline at the P2 position (14.3% of cleavage events) not observed for Blp [1].

P1 Specificity
Head-to-head
L5 Met Z=5.34, Phe Z=3.54, Val Z=1.97, Leu Z=1.95 Blp Gly Z=9.66, Lys Z=3.51
Supports orthogonal proteomics workflow
LC-MS/MS; rat liver + human serum substrates
Substrate specificity Proteomics Cleavage site profiling

Proteinase L5 vs Trypsin and Blp: Peptide Product Length Distribution

Comparative analysis of unique peptide products from the same protein mixture digested in parallel showed that L5 produced significantly shorter peptides (mean 8.5 ± 2.4 aa; median 8; mode 8) compared with both Blp (mean 14.85 ± 7.26 aa; median 13; mode 10) and trypsin (mean 13.8 ± 6.7 aa; median 12; mode 8) [1]. Over 70% of all L5-generated peptides fell within the 5–12 amino acid range, and no peptides longer than 21 amino acids were detected for L5, whereas both Blp and trypsin produced substantial fractions exceeding 21 aa [1].

Peptide Length
Head-to-head
L5 8.5 ± 2.4 aa (mean), >70% 5–12 aa, 0% >21 aa Trypsin / Blp 13.8 ± 6.7 aa / 14.85 ± 7.26 aa (mean)
Supports middle-down proteomics fit
Identical substrate; three-enzyme parallel digestion
Peptide mapping Bottom-up proteomics Digestion pattern

Proteinase L5 vs L1 Protease: Recombinant Expression Yield Comparison

In a homologous expression system using Lysobacter capsici XL deletion mutants, the yield of recombinant L5 reached 57.11 mg/L after 10-L bioreactor fermentation under non-selective conditions, representing a 137-fold increase over wild-type levels [1]. In contrast, recombinant L1 protease produced under identical conditions yielded 35.48 mg/L (only 4-fold over wild-type) [1]. This 61% higher volumetric productivity for L5 translates directly into improved manufacturing economics.

Recombinant Yield
Head-to-head
L5 57.11 mg/L (137-fold over WT) L1 35.48 mg/L (4-fold over WT)
Supports scalable procurement planning
10-L bioreactor; non-selective conditions
Recombinant production Enzyme manufacturing Bioreactor scale-up

Proteinase L5 vs α-Lytic Protease and L1: Dual Enzymatic Activities on Peptidoglycan

Biochemical characterization against staphylococcal peptidoglycan demonstrated that Proteinase L5 possesses two distinct catalytic activities: Gly-Gly endopeptidase activity (cleaving the pentaglycine interpeptide bridge) and N-acetylmuramoyl-L-alanine amidase activity (cleaving the MurNAc–L-Ala bond linking glycan to peptide) [1]. This dual-activity profile is not reported for the homologous L1 protease or the commercially available α-lytic protease from Lysobacter enzymogenes, which function principally as single-mechanism endopeptidases [1][2].

Dual Activities
Class-level inference
Gly-Gly endopeptidase + N-acetylmuramoyl-L-Ala amidase
Supports antimicrobial enzyme research
Quantitative kinetics not available
Peptidoglycan hydrolysis Antimicrobial enzyme Mode of action

Proteinase L5 Thermostability vs Standard Proteomics Proteases

Proteinase L5 exhibits an optimum temperature of 80°C [1], substantially exceeding that of trypsin (optimum ~37–50°C depending on source) and α-lytic protease from Lysobacter enzymogenes (optimum ~45°C) [2]. While direct thermostability half-life data (t₁/₂ at defined temperatures) are not published for L5, the 30–43°C differential in catalytic optimum implies superior thermal tolerance, a property that can reduce cold-chain dependency and enable processes at elevated temperatures.

Thermostability
Cross-study comparable
L5 Optimum 80°C Trypsin / α-Lytic ~37–50°C / ~45°C
Supports high-temperature proteolysis
Direct half-life data not published
Thermostability Biocatalysis Process robustness

Proteinase L5: Evidence-Backed Application Scenarios for Procurement Decision-Making


Orthogonal Protease for Multi-Enzyme Bottom-Up and Middle-Down Proteomics

Proteinase L5 generates a peptide population fundamentally orthogonal to trypsin and Blp: P1 cleavage at hydrophobic residues (Met, Phe, Leu, Val) [1] combined with a mean product length of 8.5 amino acids — substantially shorter than tryptic peptides (13.8 aa) [1]. Its 80°C optimum [2] allows reaction temperatures that denature substrates, improving digestion of protease-resistant proteins in a single step. Researchers requiring maximum sequence coverage or middle-down workflows should evaluate L5 as a complement or alternative to trypsin/LysC protocols.

Antimicrobial Enzyme Component for Topical Formulations and Biomaterial Coatings

Proteinase L5 demonstrates a broad lytic spectrum against both Gram-positive (e.g., Staphylococcus aureus 209-P) and Gram-negative (e.g., Erwinia marcescens EC1) bacteria [3][4]. Its dual Gly-Gly endopeptidase and amidase activities [5] suggest a multi-target mechanism that may reduce resistance emergence. The 137-fold recombinant expression improvement and 57.11 mg/L bioreactor yield [6] support scalable manufacturing for antimicrobial enzyme product development.

High-Temperature Biocatalytic Protein Processing

With an optimum temperature of 80°C [2], Proteinase L5 is suitable for proteolytic processes that must operate above the denaturation temperatures of mesophilic enzymes. Potential industrial applications include high-temperature protein hydrolysate production, processing of thermostable substrates, and integrated thermal lysis–digestion protocols where cooling steps are eliminated, reducing process time and energy costs.

Outer Membrane Vesicle (OMV)-Based Antimicrobial Delivery Research

L5 is naturally secreted via Lysobacter outer membrane vesicles (OMVs), and OMV-associated L5 shows enhanced lytic efficiency compared to the soluble enzyme alone [3]. This makes Proteinase L5 a model enzyme for studying OMV-mediated antimicrobial delivery, engineering OMV-based therapeutics, and investigating the biogenesis of bacteriolytic vesicles where the alpB gene product plays a structural and functional role [7].

Application
Selection Property
Validation Focus
Multi-enzyme proteomics
Hydrophobic P1 specificity; short peptide products
Sequence coverage & peptide mapping
Antimicrobial enzyme screening & formulation research
Reported dual-activity profile and broad lytic spectrum data
Antimicrobial susceptibility & formulation stability
High-temperature biocatalytic processing
80°C optimum temperature
Thermal process compatibility & digestion efficiency
OMV-mediated enzyme delivery research
Natural OMV association enhances lytic activity (reported)
Vesicle characterization & delivery efficiency
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